molecular formula C6H5F2NO B6323136 (2,6-Difluoropyridin-4-yl)methanol CAS No. 1006299-98-4

(2,6-Difluoropyridin-4-yl)methanol

Cat. No.: B6323136
CAS No.: 1006299-98-4
M. Wt: 145.11 g/mol
InChI Key: HRMTYLPRCDEQHT-UHFFFAOYSA-N
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Description

(2,6-Difluoropyridin-4-yl)methanol is a fluorinated pyridine derivative with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the pyridine ring and a hydroxymethyl group at the 4 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluoropyridin-4-yl)methanol typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a suitable pyridine precursor is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques such as chromatography ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoropyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated aldehydes, carboxylic acids, alcohols, amines, and various substituted pyridine derivatives .

Scientific Research Applications

(2,6-Difluoropyridin-4-yl)methanol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,6-Difluoropyridin-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Difluoropyridin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

(2,6-difluoropyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMTYLPRCDEQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of (2,6-difluoropyridin-4-yl)methyl benzoate (10.29 g, 41.325 mmol) in anhydrous methanol (80 mL) at room temperature, was added sodium methoxide (2.23 g, 41.325 mmol). After stirring for 20 min., excess ammonium chloride was added to the reaction mixture and stirring was continued for 30 min. The mixture was then evaporated in vacuo and the residue was dissolved in methanol-MC (1:9), filtered, and the filtrate was evaporated in vacuo to give a crude product. The crude product was purified by silica gel column chromatography (eluent, EA:hexane (1:2 to 2:1)) to afford 5.9 g (98%) of (2,6-difluoropyridin-4-yl)methanol as a white solid. m.p. 66-67° C. 1H NMR (200 MHz, CDCl3) δ 2.19 (1H, t, J=5.8 Hz), 4.81 (2H, d, J=5.8 Hz), 6.84 (2H, s).
Name
(2,6-difluoropyridin-4-yl)methyl benzoate
Quantity
10.29 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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